Product packaging for 8-Hydroxy Loxapine-d3(Cat. No.:CAS No. 1189863-10-2)

8-Hydroxy Loxapine-d3

Cat. No.: B564789
CAS No.: 1189863-10-2
M. Wt: 346.829
InChI Key: VNJRIWXLPIYFGI-FIBGUPNXSA-N
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Description

Overview of Loxapine (B1675254) Metabolism and its Major Metabolites

Loxapine is a dibenzoxazepine (B10770217) antipsychotic agent that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. numberanalytics.com This biotransformation results in the formation of multiple metabolites through pathways such as aromatic hydroxylation, N-demethylation, and N-oxidation. medcentral.comeuropa.eu

The main metabolic routes lead to the creation of several key metabolites, with 8-Hydroxy Loxapine being one of the most significant. medcentral.comwikipedia.org The hydroxylation of Loxapine to form 8-Hydroxy Loxapine is mainly catalyzed by the CYP1A2 isozyme. europa.eunih.gov Other important metabolites include 7-Hydroxy Loxapine, formed with the help of CYP3A4 and CYP2D6, and Amoxapine, which results from N-demethylation by CYP3A4, CYP2C19, and CYP2C8. europa.eunih.gov Loxapine N-oxide is another metabolite, formed through N-oxidation. europa.eunih.gov

Among these, 8-Hydroxy Loxapine is a major metabolite found in systemic circulation, with plasma concentrations that can be similar to the parent drug, Loxapine. europa.euwikipedia.org Despite its prevalence, 8-Hydroxy Loxapine is considered to be pharmacologically inactive at the dopamine (B1211576) D2 receptor, a primary target for antipsychotic efficacy. europa.eunih.govresearchgate.net In contrast, the minor metabolite, 7-Hydroxy Loxapine, demonstrates a high binding affinity for D2 receptors. nih.govresearchgate.net The metabolites are primarily excreted in the urine as glucuronide or sulfate (B86663) conjugates. medcentral.com

Below is a table summarizing the major metabolites of Loxapine and the enzymes involved in their formation.

MetabolitePrecursorMetabolic PathwayKey Enzymes InvolvedPharmacological Activity at D2 Receptor
8-Hydroxy Loxapine LoxapineAromatic HydroxylationCYP1A2 europa.eunih.govInactive europa.eunih.gov
7-Hydroxy Loxapine LoxapineAromatic HydroxylationCYP3A4, CYP2D6 europa.eunih.govActive (High Affinity) nih.gov
Amoxapine LoxapineN-demethylationCYP3A4, CYP2C19, CYP2C8 europa.eunih.govWeak D2 antagonist europa.eu
Loxapine N-oxide LoxapineN-oxidationFlavin-containing monooxygenases (FMOs) europa.euNot specified
8-Hydroxyamoxapine AmoxapineAromatic HydroxylationNot specifiedNot specified

Strategic Importance of Stable Isotope-Labeled Compounds in Bioanalytical Research

Stable isotope-labeled (SIL) compounds are indispensable tools in modern bioanalytical research, particularly within the realm of drug metabolism and pharmacokinetics (DMPK). symeres.comcernobioscience.com These compounds, which incorporate stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are chemically nearly identical to their unlabeled counterparts but possess a greater mass. symeres.comacanthusresearch.com This mass difference makes them ideal for use as internal standards in highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.com

The primary role of a SIL internal standard, such as 8-Hydroxy Loxapine-d3, is to ensure the accuracy and precision of quantitative bioanalysis. acanthusresearch.comscispace.com In DMPK studies, researchers need to precisely measure the concentrations of a drug and its metabolites in biological matrices like plasma or urine. cernobioscience.com The SIL internal standard is added to a sample at a known concentration before processing. Because it behaves almost identically to the analyte (the compound being measured) during extraction, chromatography, and ionization in the mass spectrometer, it can effectively correct for variations in sample preparation and instrument response. acanthusresearch.comscispace.com

The use of SIL internal standards offers significant advantages over using structurally similar but non-isotopically labeled compounds. Key benefits include:

Reduced Matrix Effects: Biological samples are complex and can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since the SIL standard co-elutes and experiences the same matrix effects as the analyte, it provides more accurate quantification. acanthusresearch.com

Improved Precision and Accuracy: By compensating for variability throughout the analytical process, SIL standards lead to more reproducible and reliable results. acanthusresearch.com

Enhanced Specificity: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they are not perfectly separated chromatographically. symeres.com

Deuterium-labeled compounds like this compound are frequently used due to the relative ease and lower cost of incorporating deuterium into a molecule. nus.edu.sg The strategic placement of deuterium atoms on non-exchangeable positions of the molecule is crucial to ensure the stability of the label throughout the analytical process. acanthusresearch.com The development and application of these labeled compounds are vital for generating the high-quality data required for regulatory submissions and for advancing our understanding of a drug's behavior in the body. cernobioscience.comnih.gov

FeatureDescription
Principle Atoms in the analyte molecule are replaced with their stable (non-radioactive) isotopes (e.g., ²H, ¹³C, ¹⁵N). symeres.comacanthusresearch.com
Primary Application Used as internal standards in quantitative bioanalysis, especially with LC-MS/MS. acanthusresearch.comscispace.com
Key Advantage Mimics the analyte's behavior during sample preparation and analysis, correcting for variability and matrix effects. acanthusresearch.comscispace.com
Impact on Research Increases the accuracy, precision, and reproducibility of pharmacokinetic and drug metabolism studies. cernobioscience.comacanthusresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClN3O2 B564789 8-Hydroxy Loxapine-d3 CAS No. 1189863-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJRIWXLPIYFGI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675939
Record name 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189863-10-2
Record name 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Synthetic Considerations for 8 Hydroxy Loxapine D3

Deuterium (B1214612) Labeling Strategies and Isotopic Purity Verification

The synthesis of 8-Hydroxy Loxapine-d3 commences with the introduction of deuterium into the Loxapine (B1675254) molecule. A common strategy for this is the use of a deuterated methylating agent to introduce the trideuteromethyl group onto the piperazine (B1678402) nitrogen.

A plausible synthetic route involves:

Preparation of Loxapine-d3: This can be achieved through methods such as photocatalytic N-methylation using deuterated methanol (B129727) (CD3OD) or other deuterated methyl sources. This late-stage functionalization allows for high deuterium incorporation into the N-methyl group of the piperazine moiety of the loxapine scaffold.

Hydroxylation of Loxapine-d3: The subsequent and final step is the aromatic hydroxylation of the deuterated loxapine at the 8-position. This transformation is typically achieved through enzymatic means. The cytochrome P450 enzyme CYP1A2 is known to be primarily responsible for the metabolism of loxapine to 8-hydroxyloxapine (B195979) in humans. nih.gov Therefore, incubating Loxapine-d3 with human liver microsomes or recombinant CYP1A2 would be a viable method for the synthesis of this compound.

Isotopic Purity Verification: The verification of isotopic purity is a critical step to ensure the quality of the deuterated standard. This is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Current time information in Bangalore, IN.

Mass Spectrometry: HRMS can distinguish between the deuterated compound and any residual non-deuterated (d0) species due to the mass difference. The isotopic enrichment is calculated by comparing the integrated peak areas of the isotopic ions.

NMR Spectroscopy: ¹H NMR can confirm the position of deuterium labeling by observing the disappearance or reduction of the signal corresponding to the N-methyl protons. ²H NMR can also be used to directly observe the deuterium signal. nih.gov

Spectrometric and Chromatographic Methodologies for Labeled Compound Characterization (e.g., Mass Spectrometry for Deuterium Content)

The characterization of this compound relies on a combination of chromatographic separation and spectrometric detection, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed to separate this compound from other metabolites and matrix components. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Mass Spectrometry: Mass spectrometry is the cornerstone for the characterization and quantification of this compound.

Deuterium Content Confirmation: In full scan mass spectra, the molecular ion of this compound will appear at a mass-to-charge ratio (m/z) that is 3 units higher than that of the non-deuterated 8-Hydroxy Loxapine. For example, using electrospray ionization in positive mode, one would expect to observe the [M+H]⁺ ion for 8-Hydroxy Loxapine at m/z 344.8, while the corresponding ion for this compound would be at m/z 347.8.

Quantitative Analysis: For quantitative purposes, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (8-Hydroxy Loxapine) and the internal standard (this compound). The stable isotope label ensures that the internal standard has nearly identical chromatographic and ionization properties to the analyte, leading to accurate and precise quantification. A validated LC-MS/MS method for loxapine and its metabolites reported using such techniques for accurate quantification in plasma samples. tandfonline.comresearchgate.net

Below are interactive tables detailing the compound properties and hypothetical mass spectrometric parameters for this compound.

Table 1: Compound Properties

PropertyValueSource
Compound Name This compound-
IUPAC Name 2-chloro-11-[4-(methyl-d3)-1-piperazinyl]dibenz[b,f] Current time information in Bangalore, IN.synzeal.comoxazepin-8-ol veeprho.com
Molecular Formula C₁₈H₁₅D₃ClN₃O₂ synzeal.com
Molecular Weight 346.83 g/mol -
CAS Number 1189863-10-2-
Parent Drug Loxapine veeprho.com

Table 2: Hypothetical Mass Spectrometric Parameters for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
8-Hydroxy Loxapine 344.8[Hypothetical] 215.1Positive ESI
This compound 347.8[Hypothetical] 215.1 or 218.1Positive ESI

Note: The product ions are hypothetical and would need to be determined experimentally through fragmentation analysis. The d3-labeled methyl group may or may not be part of the fragmented product ion.

Advanced Analytical Quantification of 8 Hydroxy Loxapine D3 and Analogues

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development and validation of robust LC-MS/MS assays are essential for the accurate determination of 8-Hydroxy Loxapine (B1675254) and the use of 8-Hydroxy Loxapine-d3 as an internal standard in biological matrices. These methods offer high sensitivity and selectivity, which are critical for measuring the low concentrations typical of drug metabolites.

Optimization of Sample Preparation Techniques

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. For the analysis of 8-Hydroxy Loxapine, both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been successfully employed.

Solid-Phase Extraction (SPE): Cation-exchange SPE is a commonly used technique to extract loxapine and its hydroxylated metabolites, including 8-Hydroxy Loxapine, from plasma. nih.gov This method leverages the basic nature of the analytes to achieve selective retention on the sorbent. Micro-elution SPE has also been utilized, which is advantageous for requiring smaller sample volumes (e.g., 100 µL of plasma) and reducing solvent consumption. nih.gov The extraction recoveries for 8-Hydroxy Loxapine using SPE methods have been reported to be greater than 80%. nih.govresearchgate.net

The choice between SPE and LLE depends on factors such as the desired level of sample cleanup, throughput requirements, and potential for automation.

Rigorous Bioanalytical Method Validation Parameters

A comprehensive validation of the analytical method is necessary to ensure the reliability of the generated data. Key validation parameters for the quantification of 8-Hydroxy Loxapine are outlined below, in line with regulatory guidelines.

Validation ParameterTypical Acceptance CriteriaReported Findings for 8-Hydroxy Loxapine Analysis
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)Accuracy for 8-Hydroxy Loxapine has been reported to be within 86.4% to 109.3% of the nominal concentrations. nih.govresearchgate.net
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)Intra-assay precision was less than 15%, and inter-assay precision was less than 10%. nih.gov Between-run precision for 8-Hydroxy Loxapine was found to vary from 0.0% to 13.8%. nih.govresearchgate.net
Matrix Effects Analyte response should not be significantly affected by the biological matrix.The use of a deuterated internal standard like this compound helps to compensate for matrix effects. uni-saarland.de
Stability Analyte should be stable under various storage and processing conditions.8-Hydroxy Loxapine has been shown to be stable in human plasma for up to 260 days when stored at -20°C. nih.govresearchgate.net
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.The lower limit of quantification (LLOQ) for 8-Hydroxy Loxapine has been established at 0.0500 ng/mL in human plasma. nih.govresearchgate.net

This table is a synthesis of data from multiple sources for the analysis of 8-Hydroxy Loxapine, where a deuterated internal standard is typically used.

Application of this compound as a Stable Isotope Internal Standard in Quantitative Analysis

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. This compound, a deuterated analog of 8-Hydroxy Loxapine, serves as an ideal internal standard for several reasons:

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-deuterated analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps.

Mass Difference: The mass difference between this compound and 8-Hydroxy Loxapine allows for their distinct detection by the mass spectrometer, while their co-elution ensures that any matrix effects or ionization suppression/enhancement affect both compounds similarly.

Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, the use of this compound significantly improves the accuracy and precision of the quantification. uni-saarland.de

In practice, a known concentration of this compound is added to the biological samples at the beginning of the sample preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve and to determine the concentration of 8-Hydroxy Loxapine in the unknown samples.

Alternative and Complementary Analytical Platforms for Metabolite Profiling

While LC-MS/MS is the most common technique for the quantitative analysis of 8-Hydroxy Loxapine, other analytical platforms can be used for metabolite profiling and can provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-MS has been used for the identification of loxapine metabolites in urine. researchgate.net This technique often requires derivatization of the analytes to increase their volatility and thermal stability. While sensitive, the additional sample preparation steps can be a drawback compared to LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC with UV detection has been employed for the analysis of loxapine and its metabolites. researchgate.net However, this method generally lacks the sensitivity and selectivity of mass spectrometric detection, making it less suitable for the low concentrations often encountered in biological samples.

High-Resolution Mass Spectrometry (HRMS): Non-targeted screening methods using HRMS can be employed for the comprehensive profiling of metabolites in biological samples. nih.gov This approach can help in the identification of novel metabolites and provide a broader understanding of the drug's metabolic fate.

Enzymatic Biotransformation Pathways Leading to 8 Hydroxy Loxapine Formation

Identification and Characterization of Cytochrome P450 (CYP) Isoforms

The conversion of loxapine (B1675254) to 8-Hydroxy Loxapine is a critical pathway in its metabolism. Research has focused on identifying the specific CYP isoforms responsible for this 8-hydroxylation reaction.

In vitro studies are essential for pinpointing the enzymes responsible for specific metabolic reactions. By using human liver microsomes (HLMs), which contain a mixture of drug-metabolizing enzymes, and recombinant cDNA-expressed CYP enzymes, researchers can isolate and identify the contribution of individual isoforms. nih.gov

Multiple independent in vitro studies have conclusively identified CYP1A2 as the principal enzyme responsible for the 8-hydroxylation of loxapine. nih.goveuropa.eufda.gov

Recombinant Enzyme Assays: Experiments with a panel of 16 different recombinant human CYP isoforms showed that CYP1A2 was a major contributor to the formation of 8-Hydroxy Loxapine. researchgate.net

Correlation Analysis: In studies using a panel of 12 different phenotyped human liver microsomal samples, the rate of 8-Hydroxy Loxapine formation showed a strong correlation with CYP1A2 activity. nih.gov

Chemical Inhibition Studies: The use of selective chemical inhibitors for various CYP enzymes further confirmed the role of CYP1A2. When specific inhibitors of CYP1A2 were introduced in HLM incubations, the formation of 8-Hydroxy Loxapine was significantly reduced. nih.gov

These converging lines of evidence firmly establish the substrate specificity of CYP1A2 in catalyzing the 8-hydroxylation of loxapine. nih.govresearchgate.net

While CYP1A2 is the primary enzyme for 8-hydroxylation, other enzymes may play a secondary or minor role. Some research using cDNA-expressed microsomes has suggested that CYP2J2 also contributes to the formation of 8-Hydroxy Loxapine. researchgate.net CYP2J2 is expressed in various tissues, including the liver, heart, and brain, and is known to metabolize several drugs. nih.govnih.gov However, reaction phenotyping with a panel of liver microsomes from different donors confirmed that CYP1A2 is the major enzyme responsible for this specific metabolic pathway in the liver. researchgate.net

Other enzymes are more prominently involved in forming different loxapine metabolites. For instance, CYP3A4 and CYP2D6 are mainly responsible for producing 7-Hydroxy Loxapine, while CYP3A4, CYP2C19, and CYP2C8 contribute to the formation of amoxapine. europa.eunih.gov Flavin-containing monooxygenases (FMOs) are involved in creating loxapine N-oxide. nih.govfda.gov This division of labor among various enzymes highlights the complexity of loxapine metabolism.

Table 1: Key Enzymes in Loxapine Metabolism

MetabolitePrimary Enzyme(s)Secondary/Contributing Enzyme(s)Reference(s)
8-Hydroxy LoxapineCYP1A2CYP2J2 nih.govresearchgate.neteuropa.eu
7-Hydroxy LoxapineCYP3A4, CYP2D6CYP1A1, CYP1A2, CYP2B6, CYP2C18, CYP2J2 nih.govresearchgate.netnih.gov
Amoxapine (N-desmethyl-loxapine)CYP3A4CYP2C19, CYP2C8, CYP1B1, CYP2C18 nih.govresearchgate.netnih.gov
Loxapine N-oxideFMOCYP3A4 nih.goveuropa.eu

Substrate Specificity of CYP1A2 in the 8-Hydroxylation of Loxapine

Comparative Metabolic Profiles of Loxapine and its Hydroxylated Metabolites

Following administration, loxapine is extensively metabolized, and its metabolites can be found in significant quantities in the bloodstream. wikipedia.org Studies comparing the systemic exposure of loxapine and its hydroxylated metabolites often show that 8-Hydroxy Loxapine is the most abundant metabolite.

In a study involving healthy male volunteers who received a 50 mg oral dose of loxapine, the area under the curve (AUC) for 8-Hydroxy Loxapine was substantially higher than that of the parent drug and other metabolites. researchgate.net

Table 2: Comparative Systemic Exposure (AUC) After 50 mg Oral Loxapine Dose

CompoundAUC (ng-hr/mL)Reference
Loxapine174 researchgate.net
8-Hydroxy Loxapine588 researchgate.net
7-Hydroxy Loxapine101 researchgate.net

This metabolic profile indicates that the 8-hydroxylation pathway is a major route of elimination for loxapine. researchgate.net The high levels of 8-Hydroxy Loxapine are significant, although this particular metabolite is considered pharmacologically inactive at the dopamine (B1211576) D2 receptor. europa.eunih.gov In contrast, the minor metabolite, 7-Hydroxy Loxapine, exhibits a high binding affinity for D2 receptors. europa.eupsychiatryonline.org

Investigation of Metabolic Enzyme Inhibition and Induction Effects on 8-Hydroxylation

The activity of CYP enzymes can be altered by other substances, a phenomenon known as inhibition or induction. sps.nhs.uk Because CYP1A2 is the primary enzyme for 8-hydroxylation, substances that inhibit or induce CYP1A2 can significantly affect the metabolism of loxapine and the plasma concentrations of 8-Hydroxy Loxapine.

Enzyme Inhibition: Inhibition occurs when a substance blocks the activity of an enzyme, leading to decreased metabolism of its substrates. sps.nhs.uk Strong or moderate inhibitors of CYP1A2 would be expected to decrease the formation of 8-Hydroxy Loxapine, potentially increasing the plasma concentration of the parent drug, loxapine. In one in vitro study, several psychotropic drugs, an antifungal (ketoconazole), and others were found to inhibit more than 50% of hydroxyloxapine formation in guinea pig liver microsomes, which have a metabolic profile similar to humans. researchgate.net

Enzyme Induction: Induction is the process where a substance increases the synthesis of an enzyme, leading to faster metabolism of its substrates. nih.gov Strong inducers of CYP1A2, such as cigarette smoke, could increase the rate of 8-hydroxylation, leading to lower levels of loxapine and higher levels of 8-Hydroxy Loxapine. However, one pharmacokinetic study found that the profiles for loxapine were similar in smokers and non-smokers, suggesting that dose adjustments may not be necessary based on smoking status. researchgate.net

In vitro studies have shown that loxapine and its metabolite 8-Hydroxy Loxapine are not significant inhibitors of major CYP enzymes (including CYP1A2, 2B6, or 3A4) or UGT enzymes at clinically relevant concentrations, suggesting a low potential for loxapine to cause pharmacokinetic interactions with other drugs. europa.eu

Pharmacological and Biochemical Evaluation of 8 Hydroxy Loxapine Unlabeled

In Vitro Receptor Binding and Functional Assays for Neurotransmitter Systems

8-Hydroxy Loxapine (B1675254) is formed in the body through the metabolism of Loxapine, a process primarily mediated by the cytochrome P450 enzyme CYP1A2. nih.govcaymanchem.comfda.gov While its parent compound, Loxapine, exhibits a broad pharmacological profile with high affinity for several neurotransmitter receptors, 8-Hydroxy Loxapine displays a distinctly different and more selective interaction profile. caymanchem.com

Research consistently indicates that 8-Hydroxy Loxapine has a low affinity for and is considered pharmacologically inactive at dopamine (B1211576) D2 receptors. nih.govfda.gov This is a significant point of differentiation from its parent drug, Loxapine, whose antipsychotic effects are largely attributed to its potent antagonism of D2 receptors. fda.govnumberanalytics.com Studies have found that while Loxapine and its other major active metabolite, 7-Hydroxy Loxapine, demonstrate high affinity for the D2 receptor, 8-Hydroxy Loxapine is comparatively inert at this site. nih.govfda.govpsychiatryonline.org This low affinity suggests that 8-Hydroxy Loxapine does not meaningfully contribute to the direct dopamine-blocking effects of Loxapine therapy.

In contrast to its inactivity at dopamine receptors, 8-Hydroxy Loxapine demonstrates notable activity at the serotonin (B10506) transporter (SERT). caymanchem.com The primary function of SERT is the reuptake of serotonin from the synaptic cleft, a mechanism targeted by many antidepressant medications. wikipedia.org In vitro studies using human platelets have shown that 8-Hydroxy Loxapine inhibits the uptake of radiolabeled serotonin ([14C]5-HT) with a half-maximal inhibitory concentration (IC50) of 2 μM. caymanchem.com While this indicates a moderate inhibitory effect, it distinguishes 8-Hydroxy Loxapine's pharmacological actions from its parent compound, which is primarily a receptor antagonist rather than a reuptake inhibitor. europa.eu

Assessment of Dopamine D2 Receptor Affinity and Activity

Comparative Pharmacological Profiling with Loxapine and other Metabolites (e.g., 7-Hydroxy Loxapine)

The pharmacological profile of 8-Hydroxy Loxapine is best understood when compared to its parent compound, Loxapine, and its isomeric metabolite, 7-Hydroxy Loxapine. These comparisons highlight the significant impact of metabolic pathways on the activity of the original drug.

Conversely, 8-Hydroxy Loxapine shows a marked decrease in affinity for these primary antipsychotic targets. nih.govfda.gov However, it possesses moderate activity as a serotonin reuptake inhibitor, a property less prominent in Loxapine itself. caymanchem.comeuropa.eu Another metabolite, Amoxapine (N-desmethyl-loxapine), and its 8-hydroxylated derivative are reported to be more potent inhibitors of serotonin uptake than 8-Hydroxy Loxapine. europa.eu

This demonstrates that the metabolism of Loxapine produces a variety of compounds with distinct pharmacological profiles, ranging from potent D2 antagonists (Loxapine, 7-Hydroxy Loxapine) to compounds with activity at the serotonin transporter (8-Hydroxy Loxapine, Amoxapine). nih.govfda.goveuropa.eu

Interactive Data Tables

Table 1: Comparative Activity at Dopamine D2 and Serotonin Transporter

CompoundDopamine D2 Receptor AffinitySerotonin Transporter (SERT) Inhibition
Loxapine High Affinity (Ki ≈ 9.8-12 nM) caymanchem.comfda.goveuropa.euWeak Inhibition europa.eu
7-Hydroxy Loxapine High Affinity / Pharmacologically Active nih.govfda.govData Not Widely Reported
8-Hydroxy Loxapine Low Affinity / Inactive nih.govcaymanchem.comfda.govModerate Inhibition (IC50 = 2 µM) caymanchem.com
Amoxapine Moderate Affinity europa.euPotent Inhibition europa.eu

Note: Ki (inhibition constant) is a measure of receptor affinity; a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance needed to inhibit a biological process by half.

Research Applications and Methodological Contributions of 8 Hydroxy Loxapine D3

Integration in Preclinical Pharmacokinetic and Pharmacodynamic Investigations

In preclinical research, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug is paramount. 8-Hydroxy Loxapine-d3 is instrumental in these investigations for the parent drug, loxapine (B1675254). Loxapine undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation. medcentral.comhres.ca One of its major metabolites is 8-hydroxyloxapine (B195979), formed predominantly by the cytochrome P450 enzyme CYP1A2. researchgate.netnih.gov

The use of this compound as an internal standard allows for the accurate quantification of the endogenously formed 8-hydroxyloxapine in preclinical models. This is crucial for several reasons:

Characterizing Metabolic Pathways: By precisely measuring the formation of 8-hydroxyloxapine, researchers can elucidate the metabolic fate of loxapine in various animal models. This helps in understanding the primary routes of clearance and the enzymes involved.

Interspecies Metabolic Comparison: The metabolism of loxapine can vary between species. researchgate.net Utilizing this compound to quantify this metabolite across different preclinical species (e.g., rats, dogs, monkeys) and comparing these to human metabolic data is essential for selecting the most appropriate animal model for further non-clinical safety and efficacy studies.

The table below summarizes key pharmacokinetic parameters of loxapine and its metabolites from a study in healthy human volunteers, illustrating the significance of 8-hydroxyloxapine as a major metabolite.

AnalyteMean AUC (ng-hr/mL) after 50 mg oral loxapineMean AUC (ng-hr/mL) after 10 mg inhaled loxapine
Loxapine174138
7-hydroxyloxapine (B195982)10118
8-hydroxyloxapine588134

This table presents data from a study characterizing loxapine's human metabolism, highlighting the relative exposure of its major metabolites. researchgate.net

Application in Disposition and Distribution Studies Across Biological Tissues and Fluids

A critical aspect of drug development is understanding how a drug and its metabolites distribute throughout the body, particularly to the site of action, such as the brain. This compound is an indispensable tool for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to simultaneously quantify loxapine and its hydroxylated metabolites in various biological matrices. researchgate.netnih.gov

Studies in rats have utilized such methods to investigate the disposition of loxapine, amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine in plasma, cerebrospinal fluid (CSF), and different brain regions. researchgate.netnih.gov These studies have revealed important insights:

Brain Penetration: Following oral administration in rats, high levels of 7-hydroxyloxapine were found throughout various brain regions, whereas only trace amounts of loxapine itself were detected. researchgate.netnih.gov The ability to accurately measure 8-hydroxyloxapine, facilitated by its deuterated internal standard, provides a more complete picture of how loxapine metabolites are distributed within the central nervous system.

Plasma vs. CNS Concentrations: The development of sensitive LC-MS/MS methods allows for the comparison of metabolite concentrations in the peripheral circulation (plasma) versus the central nervous system (brain and CSF). This is crucial for understanding the blood-brain barrier penetration of each compound and for correlating peripheral pharmacokinetic measures with central pharmacodynamic effects. nih.gov

The following table shows the lower limits of quantification (LLOQs) achieved in a study that developed an LC-MS/MS method for loxapine and its metabolites in various rat tissues, demonstrating the sensitivity required for such distribution studies. nih.gov

AnalyteLLOQ in Brain Tissue (ng/g)LLOQ in Plasma (ng/mL)LLOQ in CSF (ng/mL)
Loxapine3110
Amoxapine3110
Hydroxylated Metabolites*5210

*Includes 7-hydroxyloxapine, 8-hydroxyloxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine. This table is based on data from a study on the disposition of loxapine and its metabolites in rats. nih.gov

Utility in Drug-Drug Interaction Studies Affecting Loxapine Metabolic Clearance

Drug-drug interactions (DDIs) are a significant concern in clinical practice, particularly for drugs metabolized by the cytochrome P450 system. As the formation of 8-hydroxyloxapine is primarily mediated by CYP1A2, there is a potential for DDIs with co-administered drugs that are inhibitors or inducers of this enzyme. researchgate.netnih.gov

This compound plays a vital role in in vitro and in vivo studies designed to assess this risk:

In Vitro Metabolism Studies: In studies using human liver microsomes, this compound is used as an internal standard to precisely quantify the formation of 8-hydroxyloxapine in the presence of various potential inhibitors. researchgate.net This allows for the determination of the inhibitory potential (e.g., IC50 values) of other drugs on the CYP1A2-mediated metabolism of loxapine. One such study screened 67 different molecules and found that certain psychotropics, antifungals, and anticancer drugs significantly inhibited the formation of hydroxyloxapine. researchgate.net

The major cytochrome P450 enzymes involved in the metabolism of loxapine are summarized below.

Metabolic PathwayPrimary CYP Enzyme(s)
Loxapine → 8-hydroxyloxapineCYP1A2
Loxapine → 7-hydroxyloxapineCYP2D6, CYP3A4
Loxapine → AmoxapineCYP3A4, CYP2C19, CYP2C8

This table is a compilation of data from multiple sources on loxapine metabolism. researchgate.netnih.gov

Role in Bioanalytical Support for Regulated Drug Development and Research

The development and validation of robust bioanalytical methods are a cornerstone of regulated drug development, governed by stringent guidelines from regulatory authorities like the FDA and EMA. In this context, stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS assays due to their ability to compensate for variability during sample preparation and analysis. nih.govresearchgate.net

This compound is specifically designed for this purpose. Its utility in bioanalytical support includes:

Method Validation: During the validation of an LC-MS/MS method for the simultaneous quantification of loxapine and its metabolites (including 8-hydroxyloxapine), this compound ensures the accuracy, precision, and reliability of the assay. researchgate.netnih.gov Validated methods have demonstrated high accuracy and precision across a range of concentrations. researchgate.netnih.gov

Supporting Clinical Trials: These validated methods are then used to analyze samples from clinical trials, providing the high-quality pharmacokinetic data necessary for regulatory submissions. The ability to accurately measure metabolites like 8-hydroxyloxapine is often a regulatory expectation.

Therapeutic Drug Monitoring (TDM): While not yet standard practice for loxapine, the development of reliable assays using this compound could facilitate TDM in clinical settings to optimize dosing and minimize adverse effects for individual patients.

A summary of analytes quantified in a validated LC-MS/MS method for human plasma is provided below.

AnalyteCalibration Curve Range (ng/mL)
Loxapine0.0500 - 50.0
Amoxapine0.0500 - 50.0
7-hydroxyloxapine0.0500 - 50.0
8-hydroxyloxapine0.0500 - 50.0
Loxapine N-oxide0.100 - 25.0

This table is based on data from a validated LC-MS/MS method for the analysis of loxapine and its metabolites in human plasma. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying 8-Hydroxy Loxapine-d3 in biological matrices, and how can cross-reactivity with endogenous analogs be minimized?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 8-Hydroxy Mirtazapine-d3 ) is preferred due to its high specificity for isotopic discrimination. To minimize cross-reactivity, optimize chromatographic separation using gradient elution (e.g., 0.1% formic acid in water/acetonitrile) and confirm selectivity via spiked matrix blanks. Calibration curves should account for matrix effects by comparing solvent-based vs. matrix-matched standards .

Q. How does the deuterium labeling in this compound influence its pharmacokinetic stability compared to the non-deuterated form?

  • Methodological Answer : Deuterium substitution at metabolically vulnerable positions (e.g., benzylic or α-to heteroatom sites) reduces first-pass metabolism via the kinetic isotope effect. To assess this, conduct parallel in vitro microsomal stability assays (human liver microsomes, NADPH-regenerating system) for both forms. Monitor half-life (t½) and intrinsic clearance (CLint) differences, ensuring incubation conditions mimic physiological pH and temperature .

Q. What are the critical parameters for synthesizing this compound with high isotopic purity (>98%)?

  • Methodological Answer : Use deuterated precursors (e.g., D3-acetic anhydride) in a controlled anhydrous environment to prevent proton exchange. Confirm isotopic purity via <sup>1</sup>H-NMR (absence of protio peaks) and high-resolution MS. Purification via preparative HPLC with deuterated solvents (e.g., D2O-modified mobile phases) ensures minimal back-exchange .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s iron-chelating activity in neuroprotective assays?

  • Methodological Answer : Contradictions may arise from assay-specific redox conditions (e.g., Fenton reaction interference). Use orthogonal methods:

  • Fluorescence-based metal chelation assays (e.g., competitive binding with calcein) under controlled O2 levels.
  • Electrochemical profiling (cyclic voltammetry) to quantify redox potential shifts in the presence of Fe<sup>2+</sup>/Fe<sup>3+</sup> .
    • Normalize activity to molar ratios (compound:metal) and validate with <sup>57</sup>Fe Mössbauer spectroscopy for binding confirmation .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in preclinical Parkinson’s disease models?

  • Methodological Answer :

  • LogP/D analysis : Adjust lipophilicity (LogP 2–4) via prodrug derivatization (e.g., esterification of the hydroxyl group).
  • In situ perfusion assays : Quantify BBB permeability (Kin) in rodents using LC-MS/MS detection. Compare with reference standards (e.g., loxapine) .
  • P-glycoprotein efflux inhibition : Co-administer verapamil to assess transporter-mediated exclusion .

Q. How should researchers design dose-response studies to distinguish this compound’s D2/D3 receptor agonism from off-target effects in neuropsychiatric models?

  • Methodological Answer :

  • Receptor-specific antagonists : Use raclopride (D2) and SB-277011-A (D3) to block target pathways in vitro (cAMP functional assays) and in vivo (rodent locomotor tests).
  • Transcriptomic profiling : RNA-seq of treated neuronal cultures identifies off-target gene regulation (e.g., serotonin or adrenergic receptors) .
  • Positive controls : Include non-deuterated loxapine to isolate isotopic effects .

Data Analysis & Reporting

Q. What statistical approaches are recommended for reconciling inter-laboratory variability in this compound biomarker studies?

  • Methodological Answer : Apply mixed-effects models to account for site-specific variance (e.g., equipment calibration differences). Use standardized reference materials (e.g., NIST-traceable deuterated analogs) and harmonize protocols for sample storage (−80°C, EDTA-free tubes) and thawing (gradient warming) . Report data with 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance .

Q. How can structural modifications to the 8-hydroxy group enhance target selectivity while retaining deuterium stability?

  • Methodological Answer :

  • SAR-guided synthesis : Replace the hydroxyl group with bioisosteres (e.g., 8-thiol-quinoline) to maintain metal chelation while altering receptor affinity. Validate via molecular docking (AutoDock Vina) against D2/D3 homology models .
  • Accelerated stability testing : Expose analogs to accelerated degradation (40°C/75% RH for 6 months) and monitor deuterium retention via MS/MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.